![molecular formula C13H16ClNO5 B2402183 Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate CAS No. 338416-99-2](/img/structure/B2402183.png)
Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate is a complex organic compound characterized by its chloro, methoxy, and methoxyimino functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative. Subsequent steps may include methylation, formation of the methoxyimino group, and esterification.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the methoxyimino group to a different functional group.
Reduction: Reduction reactions may target the chloro group, leading to the formation of a less oxidized species.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various halides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of chloroalkanes or alcohols.
Substitution: Introduction of new substituents on the aromatic ring, leading to derivatives with altered properties.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.
Biology: The biological applications of Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate include its use as a potential inhibitor in biochemical assays. Its interaction with enzymes and receptors can provide insights into biological processes.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its structural features suggest possible activity against certain diseases, making it a candidate for drug development.
Industry: Industrially, the compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism by which Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or industrial processes.
類似化合物との比較
Ethyl 4-chloro-2-methylquinoline-6-carboxylate
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate
Uniqueness: Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it distinct from other similar compounds.
特性
IUPAC Name |
ethyl 2-[4-chloro-2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5/c1-4-19-12(16)8-20-13-9(7-15-18-3)5-10(14)6-11(13)17-2/h5-7H,4,8H2,1-3H3/b15-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFAPJSCDQBQR-CHHVJCJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Cl)C=NOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Cl)/C=N\OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(5-Bromo-3-fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2402101.png)
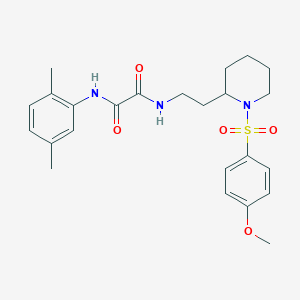
![N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2402103.png)

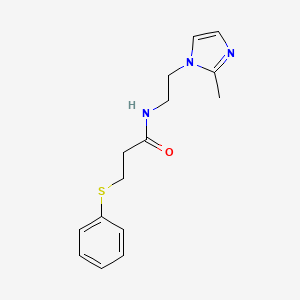
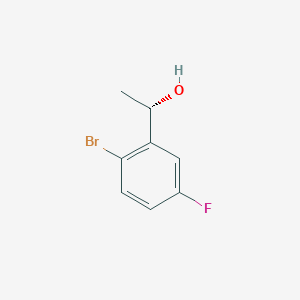
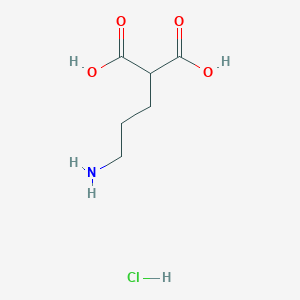
![1-[6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazol-5-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2402111.png)
![N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2402113.png)
![Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2402114.png)
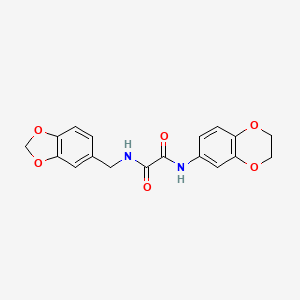
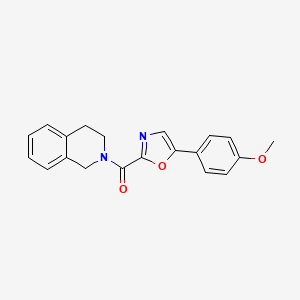
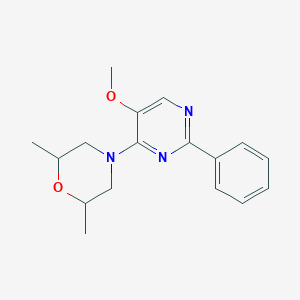
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2402123.png)
